Product packaging for Erythravine(Cat. No.:)

Erythravine

Cat. No.: B1248123
M. Wt: 299.4 g/mol
InChI Key: JEBFJSHKHYDVNP-KSSFIOAISA-N
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Description

Genus Erythrina as a Primary Source

The primary source of erythravine is the genus Erythrina, a group of flowering plants in the pea family, Fabaceae. wikipedia.orgwordpress.com This genus is characterized by its vibrant flowers and comprises approximately 110 to 130 species of trees and shrubs. wikipedia.orgresearchgate.netbanglajol.info

Species of the Erythrina genus are distributed across tropical and subtropical regions worldwide. wikipedia.orgwordpress.comresearchgate.net They are integral to a variety of ecosystems, from lowland forests to highland regions. researchgate.net Several species within this genus are recognized for their production of this compound and other structurally related alkaloids.

Notable species include:

Erythrina mulungu : Native to the cerrado and caatinga regions of Brazil and Bolivia, this species is a well-documented source of this compound. wikipedia.orgwikipedia.orgwikiversity.org It is often referred to by the common name Mulungu. wikipedia.orgtuasaude.com

Erythrina velutina : This species is indigenous to Brazil, Peru, Ecuador, Colombia, Venezuela, and Hispaniola. researchgate.net Scientific investigations have confirmed the presence of erythrinan (B1236395) alkaloids in its seeds. nih.gov

Erythrina variegata : Commonly known as the Indian coral tree, this species is found in various locations, including India and Pathum Thani Province in Thailand. wikipedia.orgqyherb.com Extracts from this plant are used in traditional medicine and have been found to contain various bioactive compounds. qyherb.comigmpublication.org

Erythrina verna : This species is native to southeastern Brazil and is often sold under the popular name "mulungu". researchgate.net It is a known source of tetracyclic alkaloids, including this compound. researchgate.net

The following table provides a summary of key Erythrina species and their native regions.

SpeciesCommon Name(s)Native Regions
Erythrina mulunguMulunguBrazil, Bolivia wikipedia.org
Erythrina velutinaMulunguBrazil, Peru, Ecuador, Colombia, Venezuela, Hispaniola researchgate.net
Erythrina variegataIndian Coral TreeIndia, Thailand wikipedia.orgqyherb.com
Erythrina vernaMulungu, Coral TreeSoutheastern Brazil researchgate.net

This compound and its related alkaloids are not uniformly distributed throughout the plant. Research has identified their presence in various organs, with concentrations varying between species and even within the same plant.

Flowers : The flowers of Erythrina mulungu and Erythrina verna have been identified as a significant source of this compound and its derivatives, such as (+)-11α-hydroxy-erythravine. unesp.br

Bark : The bark, particularly the trunk bark of Erythrina mulungu and Erythrina verna, is another primary source for the extraction of these alkaloids. researchgate.net

Roots : The roots of Erythrina mulungu are also known to contain this compound.

Seeds : Seeds of Erythrina velutina have been found to contain a variety of erythrinan alkaloids. nih.gov Similarly, seeds of Erythrina abyssinica have been reported to contain this compound.

Leaves : While less commonly the primary source, leaves of some Erythrina species, such as Erythrina variegata, are also known to contain a range of phytochemicals, including alkaloids. igmpublication.orgcabidigitallibrary.org

Extraction Techniques for this compound

The isolation of this compound from plant material involves a series of extraction and purification steps designed to separate the target alkaloid from a complex mixture of other plant constituents.

Solvent-based extraction is the most common method for obtaining this compound. This process relies on the differential solubility of alkaloids in various solvents.

A typical procedure involves the following steps:

Initial Extraction : The dried and powdered plant material (e.g., bark, flowers) is subjected to extraction with a polar solvent, often a hydroalcoholic solution such as 70% ethanol (B145695) or methanol (B129727). Maceration for 48-72 hours is a common practice.

Acid-Base Partitioning : The crude extract is then dissolved in an acidic aqueous solution (e.g., 2 mol/L HCl or 10% acetic acid). This protonates the basic nitrogen atom of the alkaloids, making them soluble in the aqueous phase. The solution is then washed with a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) to remove lipids, chlorophyll, and other non-alkaloidal impurities.

Alkaloid Precipitation and Extraction : The acidic aqueous phase is subsequently made alkaline (pH 9-10) with a base such as ammonium (B1175870) hydroxide (B78521). This deprotonates the alkaloids, causing them to precipitate. The free alkaloids are then extracted into an immiscible organic solvent, most commonly chloroform (B151607) or dichloromethane.

The following table summarizes common solvent systems used in the extraction of this compound.

Extraction StepSolvent SystemPurpose
Initial Maceration70% Ethanol or MethanolTo extract a broad range of compounds, including alkaloids, from the plant matrix.
Liquid-Liquid Extraction (Acidic)Chloroform or Hexane:Ethyl Acetate (1:1)To remove non-polar impurities from the acidic aqueous solution containing protonated alkaloids.
Final Alkaloid Extraction (Basic)Chloroform or DichloromethaneTo extract the free base alkaloids after alkalinization of the aqueous phase.

To maximize the yield and purity of the extracted alkaloids, several parameters of the extraction process can be optimized. Studies on Erythrina verna have shown the importance of these factors. researchgate.net

Particle Size : The particle size of the ground plant material significantly influences extraction efficiency. For E. verna bark, particles with a diameter of 710 µm or greater provided a better yield compared to smaller particles.

Solvent Composition : The ratio of alcohol to water in the initial extraction solvent is crucial. A 70:30 methanol-to-water ratio has been found to be effective for extracting a wide range of chemical constituents from E. verna.

Extraction Time and Temperature : The duration and temperature of the extraction process also play a role. For dynamic maceration of E. verna, an optimal extraction time of approximately 5.5 hours has been reported. researchgate.net Comparisons between maceration at room temperature and decoction at 40°C and 60°C have been evaluated to determine the most efficient method.

Plant-to-Solvent Ratio : The ratio of plant material to solvent volume is another key parameter. An optimized ratio of 1:60 (m/v) was determined for maximizing alkaloid yield from E. verna barks. researchgate.net

A Box-Behnken design (BBD) is a statistical tool that has been employed to systematically optimize these parameters, leading to a predicted optimal yield of total alkaloids. researchgate.net

Advanced Purification and Isolation Protocols for this compound

Following the initial solvent extraction, the resulting alkaloid-rich fraction requires further purification to isolate this compound.

Column Chromatography (CC) : This is a fundamental technique for the separation of alkaloids. The crude alkaloid fraction is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A mobile phase, often a gradient of solvents like chloroform and methanol, is then passed through the column, separating the compounds based on their affinity for the stationary and mobile phases. google.com

Preparative Thin-Layer Chromatography (TLC) : For smaller scale purification, preparative TLC can be utilized. The alkaloid mixture is applied as a band onto a TLC plate, and after development, the band corresponding to this compound is scraped off and the compound is eluted with a suitable solvent. google.com A mobile phase system of toluene, acetone, ethanol, and ammonium hydroxide (45:45:7:3) has been used for this purpose. google.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution technique used for the final purification of this compound. A C18 column is commonly employed with a gradient elution system, such as acetonitrile (B52724) and water containing a small percentage of an acid like trifluoroacetic acid, to achieve high purity (often >95%). The method can also be used for quantification. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) : UPLC, coupled with mass spectrometry (UPLC-MS), offers even greater resolution and sensitivity for monitoring the purification process and for the final analysis of the isolated compound.

The purity and identity of the isolated this compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS). researchgate.netgoogle.com

Advanced Purification and Isolation Protocols for this compound

Chromatographic Separation Techniques (e.g., Column Chromatography, TLC, HPLC, UPLC)

Further purification of the alkaloid-rich fraction is achieved through various chromatographic techniques. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude alkaloid extract. The extract is loaded onto a column packed with a solid adsorbent, most commonly silica gel. google.comredalyc.org A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Different compounds travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation into different fractions. google.com For instance, a gradient of chloroform and methanol is often used to elute the compounds. google.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used primarily for monitoring the progress of the separation achieved by column chromatography and for identifying the fractions containing the desired compound. google.comnih.gov A small amount of each fraction is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then placed in a developing chamber with a suitable solvent system. The separation is visualized under UV light or by spraying with a visualizing agent, such as Dragendorff's reagent for alkaloids. google.comredalyc.org Preparative TLC (pTLC) can also be used for the purification of small quantities of compounds. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and efficient chromatographic technique that provides higher resolution and faster separation times compared to column chromatography. nih.gov It utilizes high pressure to force the solvent through a column packed with smaller particles. For the final purification of this compound, reversed-phase HPLC with a C18 column is commonly employed. researchgate.net A gradient elution system, for example, using a mixture of acetonitrile and water with a modifier like trifluoroacetic acid, can achieve purities greater than 95%. HPLC methods are also developed for the quantification of this compound in plant extracts and biological samples. researchgate.netsci-hub.se

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development in liquid chromatography that uses columns with even smaller particle sizes (typically less than 2 µm) and higher pressures than HPLC. nih.govresearchgate.net This results in significantly faster separations, improved resolution, and increased sensitivity. sci-hub.sescielo.br UPLC coupled with mass spectrometry (UPLC-MS) is a powerful tool for the rapid analysis of complex mixtures of alkaloids in Erythrina extracts, allowing for the identification of this compound and other related compounds in a single run. nih.govresearchgate.net

Table 1: Chromatographic Techniques for this compound Isolation and Analysis

Technique Stationary Phase Mobile Phase Example Purpose Reference(s)
Column Chromatography (CC) Silica gel Chloroform/Methanol gradient Initial fractionation of crude extract google.comredalyc.org
Thin-Layer Chromatography (TLC) Silica gel Toluene/Acetone/Ethanol/NH₄OH (45:45:7:3) Monitoring separation, identification google.com
High-Performance Liquid Chromatography (HPLC) C18 Acetonitrile/Water with 0.1% Trifluoroacetic acid (gradient) Final purification, quantification researchgate.net
Ultra-Performance Liquid Chromatography (UPLC) C18 (e.g., HSS T3) Acetonitrile/Water with 0.1% Formic acid (gradient) Rapid analysis, chemical profiling nih.govsci-hub.seresearchgate.net

Integration of Spectroscopic Methods for Structural Elucidation During Isolation

Throughout the isolation process, and particularly after a pure compound is obtained, spectroscopic methods are indispensable for confirming its identity and elucidating its chemical structure. nih.gov These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise structure of a molecule. outsourcedpharma.com One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide information about the types and number of hydrogen and carbon atoms in the molecule. google.comresearchgate.net For this compound, the ¹H-NMR spectrum in deuterated chloroform (CDCl₃) shows characteristic signals that help in its identification. Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are used to establish the connectivity between different atoms, allowing for the complete assignment of the structure. google.comacs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. outsourcedpharma.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, which helps to confirm the elemental composition of this compound. When coupled with a chromatographic technique like HPLC or UPLC (i.e., HPLC-MS or UPLC-MS), it allows for the simultaneous separation and identification of compounds in a mixture. nih.govsci-hub.se Fragmentation patterns observed in the mass spectrum can also provide valuable structural information. scielo.br

By integrating these chromatographic and spectroscopic techniques, researchers can effectively isolate this compound from its botanical sources and unambiguously confirm its chemical structure. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO3 B1248123 Erythravine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(2R,13bS)-11,12-dimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-2-ol

InChI

InChI=1S/C18H21NO3/c1-21-16-9-12-5-7-19-8-6-13-3-4-14(20)11-18(13,19)15(12)10-17(16)22-2/h3-4,6,9-10,14,20H,5,7-8,11H2,1-2H3/t14-,18-/m0/s1

InChI Key

JEBFJSHKHYDVNP-KSSFIOAISA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)CCN3[C@]24C[C@H](C=CC4=CC3)O)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C24CC(C=CC4=CC3)O)OC

Synonyms

(+)-erythravine

Origin of Product

United States

Chemical and Physical Properties

Chemical Structure and Stereochemistry

Erythravine is an erythrinan (B1236395) alkaloid featuring a characteristic tetracyclic spiroamine framework, which consists of four rings labeled A, B, C, and D. wikipedia.orgresearchgate.net The core structure is a benzyl-tetrahydroisoquinoline system. wikipedia.org The systematic IUPAC name for this compound is (9bS,11R)-7,8-Dimethoxy-4,5,10,11-tetrahydro-2H-indolo[7a,1-a]isoquinolin-11-ol. wikipedia.org Its structure includes two defined stereocenters, giving it specific spatial arrangements that are crucial for its biological activity. chemspider.com The structural elucidation of this compound and related alkaloids has been accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). scispace.comgoogle.com

Distribution and Species Diversity of Erythrina Yielding this compound (e.g., Erythrina mulungu, Erythrina velutina, Erythrina variegata)

Physicochemical Properties

The fundamental properties of this compound have been well-documented.

PropertyValueSource
Molecular Formula C₁₈H₂₁NO₃ wikipedia.orgwikiversity.org
Molar Mass 299.370 g·mol⁻¹ wikipedia.org
CAS Number 19373-79-6 wikipedia.orgwikiversity.org

This table is interactive. Click on the headers to sort.

Chemical Synthesis and Analog Development of Erythravine

Total Synthesis Strategies for Erythravine

The total synthesis of this compound has been approached through various strategic disconnections of its complex architecture. These strategies often converge on the creation of key intermediates that enable the construction of the characteristic spirocyclic system.

A landmark achievement in this field was the first total synthesis of (±)-erythravine, which was accomplished in thirteen steps from 3,4-dimethoxyphenethylamine, utilizing a ring-closing dienyne metathesis as the pivotal step. researchgate.netnih.gov Other notable strategies include those inspired by the proposed biosynthetic pathway, which involve the asymmetric transformation of a medium-sized chiral biaryl lactam into the core A-D rings through a stereospecific singlet oxygen oxidation of a phenol (B47542) moiety, followed by a transannular aza-Michael reaction. acs.org

Further innovations have included the use of an intramolecular acylal cyclisation (IAC) approach, which rapidly assembles the tetracyclic core in a two-step domino process catalyzed by a Lewis acid. acs.org A one-pot synthesis of the tetracyclic framework of aromatic Erythrina alkaloids has also been developed, starting from simple furans. acgpubs.org This method involves a sequence of singlet oxygen photooxygenation, 2-pyrrolidinone (B116388) formation, cyclization of a pendant aldehyde, and an N-acyliminium ion formation, culminating in a Pictet-Spengler-type aromatic substitution. acgpubs.org

Table 1: Key Strategies in the Total Synthesis of Erythrina Alkaloids

StrategyKey ReactionsStarting MaterialsReference
Ring-Closing Dienyne MetathesisRing-closing metathesis3,4-Dimethoxyphenethylamine researchgate.netnih.govresearchgate.net
Biomimetic SynthesisSinglet oxygen oxidation, Transannular aza-Michael reactionChiral biaryl lactam acs.org
Intramolecular Acylal Cyclisation (IAC)Domino cyclization catalyzed by a Lewis acidNot specified acs.org
One-Pot Furan-to-ErythrinanePhotooxygenation, Pictet-Spengler reactionSimple furans acgpubs.org
Intramolecular Diels-Alder ReactionIMDA of 2-imido-substituted furansFuran-imidazole precursors acs.org
Late-Stage Heck CyclizationHeck cyclization to form the A-ringNot specified acs.orgacs.org

A common and crucial step in many synthetic routes towards this compound is the construction of the tetrahydroisoquinoline (THIQ) core. The Pictet-Spengler reaction is a widely employed and efficient method for this purpose. researchgate.netresearchgate.net This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. In the context of this compound synthesis, this approach establishes the A and B rings of the tetracyclic system. researchgate.net

Alternative strategies for forming the THIQ core include the Bischler-Napieralski reaction, which has been utilized in the synthesis of related Erythrina alkaloids. nih.gov More contemporary methods involve palladium-catalyzed intramolecular α-arylation of esters, providing a concise route to the tetrahydroisoquinoline ring. mdpi.com Multicomponent reactions, such as the Petasis three-component reaction followed by a Pomeranz–Fritsch double cyclization, have also been developed for the synthesis of tetracyclic THIQ derivatives. rsc.org

The formation of the nine-membered dibenzazonine ring system is a critical and often challenging step in the synthesis of this compound. One of the key strategies employed is an intramolecular oxidative phenolic coupling of a suitably substituted biphenyl (B1667301) precursor. This biomimetic approach mimics the proposed biosynthetic pathway of Erythrina alkaloids. acs.org

Another significant method involves a late-stage Heck cyclization to assemble the A-ring of the natural product scaffold, which has been successfully applied in the asymmetric synthesis of (-)-erysotramidine, a closely related alkaloid. acs.orgacs.org This strategy highlights the power of transition metal-catalyzed cross-coupling reactions in constructing complex molecular architectures.

Cyclization and dearomatization reactions are fundamental to the assembly of the this compound scaffold. Intramolecular Diels-Alder reactions of 2-imido-substituted furans have been effectively used to construct the B and C rings of the erythrinane skeleton. acs.org This approach provides a powerful means of forming multiple stereocenters in a single step.

Oxidative dearomatization of phenols, often mediated by hypervalent iodine reagents, is another key strategy. researchgate.netresearchgate.net This reaction generates dienone intermediates that can undergo subsequent cyclization reactions, such as a transannular aza-Michael reaction, to form the spirocyclic core of this compound. acs.org Photosensitized singlet oxygen oxidation has also been employed to achieve dearomative oxidation of para-alkyl phenols, leading to the synthesis of various Erythrina alkaloids. researchgate.net

Construction of the Dibenzazonine Skeleton

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. A notable example is the isolation and synthesis of (+)-11α-hydroxythis compound from the flowers of Erythrina mulungu. capes.gov.brresearchgate.net The synthesis of such derivatives often involves the late-stage functionalization of the this compound scaffold.

The development of divergent synthetic routes has enabled the synthesis of a variety of Erythrina alkaloids, including 8-oxo-erythrinine, crystamidine, 8-oxo-erythraline, and erythraline (B1235506), from a common intermediate. acs.orgresearchgate.net These strategies often rely on the late-stage manipulation of oxidation states and functional groups on the periphery of the molecule. acs.org

Furthermore, the synthesis of analogs of dihydro-β-erythroidine (DHβE), a related Erythrina alkaloid, has been pursued to develop potent neuronal nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. acgpubs.orgresearchgate.net These efforts have led to the identification of key structural features required for high affinity and selectivity at different nAChR subtypes. acgpubs.org

Table 2: Selected Synthesized this compound Derivatives and Analogs

CompoundKey Synthetic FeatureBiological Target/ActivityReference
(+)-11α-Hydroxythis compoundIsolation from natural source and synthesisAnxiolytic effects capes.gov.brresearchgate.net
8-Oxo-erythrinineDivergent synthesis from common intermediateNot specified acs.orgresearchgate.net
ErysotramidineLate-stage Heck cyclizationnAChR antagonist acs.orgacs.org
Dihydro-β-erythroidine (DHβE) AnalogsStructural modification of DHβEnAChR antagonists acgpubs.orgresearchgate.net

Methodologies for Structural Modification and Diversification

The structural modification and diversification of the this compound scaffold are essential for fine-tuning its pharmacological properties and exploring new biological activities. A variety of methodologies have been developed to achieve this, ranging from the introduction of new functional groups to the alteration of the core ring system.

One approach involves the development of a divergent enantioselective synthesis that allows for the creation of a library of Erythrina alkaloid derivatives. researchgate.net This strategy often employs a common chiral intermediate that can be elaborated into a range of analogs through different reaction pathways. The use of solid-phase synthesis has also been explored for the diversification of related scaffolds, such as the octahydroindolinone core of Amaryllidaceae alkaloids. researchgate.net

Structure-activity relationship (SAR) studies have guided the rational design and synthesis of new analogs. researchgate.netnih.gov For example, modifications to the substitution pattern of the aromatic rings and the stereochemistry of the spiro-center have been shown to significantly impact the biological activity of Erythrina alkaloids. sbfte.org.br Comparing the activity of this compound with its analogs, such as 11α-hydroxy-erythravine, through molecular modeling and in vitro assays helps to identify key structural features for desired biological effects.

Strategies for improving the pharmacokinetic properties of this compound and its analogs, such as their ability to cross the blood-brain barrier, are also an active area of research. nih.govfrontiersin.org This may involve the introduction of lipophilic groups or the modification of hydrogen-bonding properties. nih.gov

Pharmacological Investigations of Erythravine in Preclinical Models

Neuropharmacological Activities

Erythravine, a tetracyclic isoquinoline (B145761) alkaloid derived from plants of the Erythrina genus, has been the subject of numerous preclinical studies to evaluate its effects on the central nervous system. wikipedia.org Research in various animal models has demonstrated a range of neuropharmacological activities, including anxiolytic, anticonvulsant, neuroprotective, and cognitive-modulating properties. These investigations highlight the compound's potential by exploring its interactions with key neurotransmitter systems and neuronal pathways.

The anxiolytic potential of this compound has been substantiated in established animal models of anxiety. wikipedia.org In the light-dark transition model (LDTM), a test that assesses anxiety-like behavior in rodents, acute oral administration of this compound was found to significantly increase the time mice spent in the illuminated compartment of the apparatus. nih.govunesp.br This behavioral change is a key indicator of an anxiolytic-like effect, as anxious animals typically avoid the brightly lit area. nih.gov These findings suggest that this compound is a significant contributor to the anxiolytic effects observed with the crude extracts of Erythrina mulungu. nih.govresearchgate.net The mechanism underlying these effects is believed to be linked to its action as a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, which is associated with anxiety and stress pathways. wikipedia.orgresearchgate.netreddit.com

Table 1: Anxiolytic-Like Effects of this compound in the Light-Dark Transition Model (LDTM)

Animal ModelTest ParameterOutcome Observed with this compoundImplication
MouseTime spent in the illuminated compartmentIncreasedAnxiolytic-like effect nih.govunesp.brresearchgate.net
MouseNumber of transitions between compartmentsNo significant change reported for this compound aloneSuggests a primary effect on anxiety rather than general activity nih.gov

This compound has demonstrated a broad spectrum of anticonvulsant activity in various chemically-induced seizure models in rodents. nih.govresearchgate.net Studies have shown that the alkaloid provides significant protection against seizures induced by agents that act on different neurotransmitter systems. wikipedia.orgnih.gov For instance, this compound inhibited seizures evoked by bicuculline (B1666979) (a GABA-A receptor antagonist) and pentylenetetrazole (PTZ). wikipedia.orgnih.gov It also effectively prevented seizures induced by kainic acid, an agonist of glutamate (B1630785) receptors. researchgate.netnih.gov

Furthermore, while its direct anticonvulsant action against seizures induced by N-methyl-D-aspartate (NMDA) was weaker, this compound successfully increased the latency to seizure onset in this model. wikipedia.orgnih.gov In the pilocarpine-induced seizure model, which mimics features of human temporal lobe epilepsy, this compound also confirmed its anticonvulsant efficacy. researchgate.netnih.gov This wide-ranging activity suggests that this compound's anticonvulsant properties may stem from its ability to modulate multiple neuronal pathways, including its established antagonism of nicotinic acetylcholine receptors. researchgate.netresearchgate.net

Table 2: Anticonvulsant Profile of (+)-Erythravine in Chemical Seizure Models

Seizure-Inducing AgentMechanism of ActionEffect of (+)-ErythravineReference
Pentylenetetrazole (PTZ)Non-competitive GABA-A antagonist100% inhibition of seizures nih.gov
BicucullineCompetitive GABA-A antagonist80% inhibition of seizures; increased latency to onset nih.gov
Kainic AcidGlutamate receptor agonist100% inhibition of seizures nih.gov
N-methyl-D-aspartate (NMDA)Glutamate receptor agonistIncreased latency to seizure onset wikipedia.orgnih.gov
Pilocarpine (B147212)Muscarinic acetylcholine agonistConfirmed anticonvulsant effect researchgate.netnih.gov

Beyond its immediate effects on seizures and anxiety, this compound has shown significant neuroprotective potential in preclinical models of neurological injury. In a rat model of cerebral ischemia-reperfusion injury, a condition that mimics the damage caused by an ischemic stroke, treatment with this compound resulted in a marked reduction in infarct size and improved neurological scores. researchgate.net The protective effects were associated with a decrease in markers of oxidative stress and a reduction in pro-inflammatory cytokines, suggesting that this compound mitigates neuronal damage by modulating both oxidative and inflammatory pathways. researchgate.net Histological analysis from this study revealed that this compound helped preserve the structural integrity of neurons. researchgate.net

Similar neuroprotective effects were observed in the pilocarpine model of epilepsy. researchgate.netnih.gov In this model, this compound treatment prevented neuronal death and reduced glial activation in critical brain regions for memory and seizure control, including the CA1, CA3, and dentate gyrus areas of the hippocampus. nih.gov These findings indicate that this compound not only controls seizure activity but may also protect the brain from the long-term damaging consequences of epileptic events. researchgate.netnih.gov

The neuroprotective actions of this compound appear to be directly linked to the preservation and improvement of cognitive functions. researchgate.net Deficits in learning and memory are common consequences of neurological conditions like temporal lobe epilepsy. nih.gov In a study utilizing the pilocarpine-induced epilepsy model in rats, animals that developed epilepsy showed significant cognitive impairment. researchgate.netnih.gov However, treatment with this compound was shown to reverse these cognitive deficits. nih.gov

Using the Morris Water Maze test, a standard assay for assessing spatial learning and memory, researchers found that this compound enhanced the spatial learning performance of epileptic rats. researchgate.netnih.gov This improvement in cognitive function is believed to be a direct result of the alkaloid's neuroprotective effects, specifically its ability to prevent neuronal loss in the hippocampus. nih.gov This suggests that this compound's therapeutic potential extends to ameliorating the cognitive comorbidities associated with neurological disorders. researchgate.net

The investigation of this compound's effects on locomotor and exploratory activities is crucial to determine if its anxiolytic and anticonvulsant effects are independent of sedative side effects. Studies involving the crude hydroalcoholic extracts of Erythrina mulungu, the plant source of this compound, have shown a decrease in locomotor activity in the open-field test. scielo.brmedwinpublishers.com However, research focusing on the isolated alkaloids suggests a more selective action. unesp.br For example, anxiolytic effects of this compound in some models were observed without a concomitant impairment of motor activity, suggesting a selective anxiolytic-like profile. reddit.com This distinction is important, as it indicates that the primary anxiolytic and anticonvulsant effects of pure this compound are not simply a byproduct of general motor depression. scielo.br

The traditional use of Erythrina species in folk medicine includes applications as a tranquilizer and for treating insomnia. unesp.brfrontiersin.org Preclinical research provides some validation for these sedative and hypnotic potentials. Studies on extracts from Erythrina mulungu have demonstrated a depressant effect on the central nervous system. scielo.br Specifically, in the sodium pentobarbital (B6593769) sleeping time test, an assay used to screen for hypnotic properties, extracts of E. mulungu were shown to increase the duration of sleep. scielo.br This finding suggests that constituents within the plant, which include this compound, possess sedative-hypnotic activity. While direct studies on the hypnotic potential of isolated this compound are less common, its characterization as a CNS depressant in some contexts supports its potential role in inducing sedation. scielo.brfrontiersin.org

Effects on Locomotor and Exploratory Activities in Animal Behavioral Assays

Anti-inflammatory Properties

This compound, an alkaloid primarily derived from plants of the Erythrina genus, has been the subject of various preclinical studies to evaluate its anti-inflammatory potential. researchgate.net These investigations have utilized established animal models of acute and chronic inflammation to characterize the compound's activity.

In models of acute inflammation, such as carrageenan-induced paw edema in rats, this compound has demonstrated significant anti-inflammatory effects. scielo.brinnovareacademics.in The carrageenan model induces a biphasic inflammatory response. scielo.br The initial phase involves the release of mediators like histamine (B1213489) and serotonin, followed by a later phase characterized by the production of prostaglandins (B1171923). scielo.br Studies on hydroalcoholic extracts of Erythrina mulungu, a source of this compound, showed a notable decrease in paw edema, particularly in the later phase of the carrageenan test. scielo.br For instance, a 200 mg/kg dose of E. mulungu extract significantly reduced edema at all analyzed time points, with a peak inhibition of 48.5% at the third hour. scielo.br Similarly, ethanolic extracts of Erythrina variegata also exhibited dose-dependent inhibition of paw edema, with a 400mg/kg dose showing a maximum inhibition of 71.66%. innovareacademics.in

Chronic inflammation has been assessed using the cotton pellet-induced granuloma model in rats. innovareacademics.in This model mimics the proliferative phase of chronic inflammation. nih.gov Treatment with Erythrina variegata extract, which contains this compound, resulted in a significant reduction in the weight of the granuloma tissue. innovareacademics.in This suggests that the compound can interfere with the cellular proliferation and tissue changes associated with chronic inflammatory conditions. innovareacademics.innih.gov

Another model used to study inflammation is thioglycollate-induced peritonitis, which involves the recruitment of inflammatory cells like macrophages and neutrophils into the peritoneal cavity. ucsf.edunih.gov While specific studies on this compound in this model are limited, the model is widely used to assess the effects of compounds on inflammatory cell migration and the production of inflammatory mediators. nih.govjci.orgmdpi.com

Table 1: Effect of Erythrina Extracts on Acute Inflammation Models
ModelPlant SourceKey FindingReference
Carrageenan-Induced Paw EdemaErythrina mulunguSignificant decrease in paw edema, with 48.5% inhibition at the 3rd hour. scielo.br
Carrageenan-Induced Paw EdemaErythrina variegataMaximum inhibition of 71.66% at a 400mg/kg dose. innovareacademics.in
Cotton Pellet-Induced GranulomaErythrina variegataSignificant reduction in granuloma weight. innovareacademics.in

The anti-inflammatory effects of this compound are further supported by its ability to modulate the expression of key pro-inflammatory cytokines. Cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are crucial mediators of the inflammatory response. nih.gov

In preclinical studies, this compound has been shown to reduce the levels of these pro-inflammatory cytokines. researchgate.net For example, in an experimental model of cerebral ischemia-reperfusion, administration of this compound led to a notable reduction in pro-inflammatory cytokine levels, suggesting a potent anti-inflammatory effect. researchgate.net Similarly, research on other natural compounds has demonstrated that the inhibition of TNF-α, IL-1β, and IL-6 is a key mechanism for controlling inflammation. nih.govd-nb.info The suppression of these cytokines can lead to a reduction in inflammatory cell infiltration and tissue damage. nih.gov Studies on related compounds have shown that they can decrease the expression of various pro-inflammatory cytokines and chemokines in different cell types, including macrophages. nih.gov This modulation of cytokine expression is a critical aspect of the anti-inflammatory activity of compounds like this compound. nih.govresearchgate.net

Table 2: Influence of this compound on Pro-inflammatory Cytokines
CytokineEffectModel SystemReference
TNF-αReduced levelsCerebral Ischemia-Reperfusion researchgate.net
IL-1βReduced levelsCerebral Ischemia-Reperfusion researchgate.net
IL-6Reduced levelsCerebral Ischemia-Reperfusion researchgate.net

Assessment in Acute and Chronic Inflammation Models

Antioxidant Activity Investigations

This compound has demonstrated significant antioxidant properties in various preclinical investigations. researchgate.net This activity is crucial as oxidative stress is closely linked to inflammation and various pathologies. researchgate.net The antioxidant potential of this compound has been evaluated by measuring its effect on oxidative stress markers and its capacity to scavenge free radicals. researchgate.net

One of the key markers of lipid peroxidation and oxidative stress is malondialdehyde (MDA). frontiersin.org Studies have shown that treatment with this compound can significantly decrease elevated MDA levels. researchgate.net For instance, in a model of cerebral ischemia-reperfusion injury, this compound administration reduced MDA levels from 22.96 ± 0.154 nmol/ml in the disease group to 17.59 ± 0.236 nmol/ml in the treatment group. researchgate.net Furthermore, this compound has been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. researchgate.net In the same study, catalase activity was improved to 13.84 ± 1.365 U/mg protein, and SOD activity increased to 303.7 ± 2.994 with this compound treatment. researchgate.net

The radical scavenging capacity of this compound and related compounds has been assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.netnih.gov This assay measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH free radical. medcraveonline.commdpi.com While specific IC50 values for pure this compound are not always detailed, crude extracts containing this compound have shown moderate radical scavenging properties. researchgate.net The antioxidant activity of the Erythrina genus is attributed to its constituent compounds, including alkaloids like this compound, which can suppress pro-oxidants. nih.govresearchgate.net

Table 3: Effect of this compound on Oxidative Stress Markers
Marker/AssayEffect of this compoundKey FindingReference
Malondialdehyde (MDA)DecreaseReduced from 22.96 to 17.59 nmol/ml in an ischemia-reperfusion model. researchgate.net
CatalaseIncreaseActivity improved to 13.84 U/mg protein. researchgate.net
Superoxide Dismutase (SOD)IncreaseActivity increased to 303.7. researchgate.net
DPPH Radical ScavengingScavenging ActivityExtracts containing this compound show moderate radical scavenging. researchgate.net

Other Biological Activities

In addition to its anti-inflammatory and antioxidant properties, this compound and extracts from the Erythrina genus have been investigated for their potential effects on blood pressure. nih.govscielo.br Traditional medicine has utilized these plants for their sedative and hypotensive properties. nih.govwjpmr.com

Preclinical studies in animal models have provided evidence for the hypotensive effects of Erythrina extracts. nih.govufrgs.br For example, alcoholic extracts of Erythrina americana administered to rats, rabbits, and dogs were shown to cause a decrease in blood pressure. nih.gov Similarly, extracts from Erythrina falcata demonstrated a dose-dependent hypotensive action in rats without significantly affecting heart rate. nih.gov This effect was observed for both systolic and diastolic blood pressure. nih.gov While these studies often use crude extracts, the alkaloids present in these extracts, including this compound, are suggested to be responsible for the observed hypotensive activity. nih.govscielo.br However, some clinical studies on Erythrina mulungu for anxiety did not find significant changes in blood pressure, indicating that the hypotensive effect may be dependent on the specific preparation and context of administration. nih.gov

Table 4: Hypotensive Potential of Erythrina Extracts
Plant SourceAnimal ModelEffect on Blood PressureReference
Erythrina americanaRats, Rabbits, DogsDecrease in blood pressure. nih.gov
Erythrina falcataRatsDose-dependent hypotensive action. nih.gov
Erythrina mulunguHumans (clinical study)No statistically significant differences observed. nih.gov

Antimicrobial Evaluations

Preclinical studies focusing specifically on the antimicrobial properties of the isolated compound this compound are limited in the available scientific literature. While various extracts and other classes of compounds, such as flavonoids and pterocarpans from the Erythrina genus, have been investigated for their activity against bacterial and fungal pathogens, data on this compound remains scarce. researchgate.netresearchgate.netresearchgate.net For instance, a study on alkaloids isolated from Erythrina crista-galli demonstrated antimicrobial effects, but this compound was not among the compounds evaluated in that research. researchgate.net Similarly, a systematic review of Erythrina abyssinica identified this compound as one of its chemical constituents but noted that its bioactivity was not tested in the referenced study. scispace.comnih.gov Although the broader genus shows antimicrobial potential, direct evidence detailing the Minimum Inhibitory Concentration (MIC) of pure this compound against specific microbial strains is not prominently documented. researchgate.netresearchgate.netpjps.pk

Leishmanicidal Activity

The potential of this compound as a leishmanicidal agent has been explored in preclinical models. In a study evaluating a series of spirocyclic erythrina-alkaloids, this compound was tested for its activity against the promastigote forms of Leishmania amazonensis. researchgate.net

The investigation revealed that this compound exhibited leishmanicidal activity, with a reported half-maximal inhibitory concentration (IC50) of 39.53 µg/mL. researchgate.net Although its potency was found to be lower than that of the tetrahydroprotoberberine-type alkaloids tested in the same study and the standard drug, Amphotericin B (IC50 = 0.20 µg/mL), the finding establishes a baseline for its anti-protozoan effects. researchgate.net The research also suggested a low selectivity index for this compound, indicating potential cytotoxicity to mammalian macrophage cells at concentrations effective against L. amazonensis promastigotes. researchgate.net

Structural comparisons within the study indicated that the presence of certain chemical groups is important for activity. For example, the absence of a hydroxyl group at position 11 or the lack of a methylenedioxy group at position 3 in related alkaloids resulted in a decrease in leishmanicidal potency. researchgate.net

CompoundOrganismIC50 (µg/mL)Reference
This compoundLeishmania amazonensis (Promastigote)39.53 researchgate.net
Amphotericin B (Standard)Leishmania amazonensis (Promastigote)0.20 researchgate.net

Monoamine Oxidase Inhibitory Activity

Investigations into the neuropharmacological profile of erythrinan (B1236395) alkaloids have included evaluations of their potential to inhibit monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. While direct studies on this compound's MAO inhibitory activity are not extensively detailed, research on structurally related alkaloids from the Erythrina genus provides significant insights.

A pivotal study on alkaloids isolated from the stems of Erythrina corallodendron demonstrated that erythrinan alkaloids exhibit a preferential inhibitory activity against monoamine oxidase B (MAO-B). researchgate.netacgpubs.org The study evaluated five erythrinan alkaloids and found that all compounds were selective inhibitors of MAO-B, with IC50 values ranging from 25.18 µM to approximately 80 µM, while showing significantly less activity against MAO-A (IC50 > 100 µM). acgpubs.org This selective inhibition of MAO-B is a target for therapeutic intervention in neurodegenerative conditions like Parkinson's disease. researchgate.net

Supporting these findings, an extract from the trunk bark of Erythrina verna, a known source of this compound, demonstrated MAO inhibitory effects in a zebrafish model, with an IC50 value of 0.8538 ± 0.1806 mg/mL. ufrgs.br Although this result pertains to a crude extract, it reinforces the potential of Erythrina alkaloids as MAO inhibitors. The collective findings suggest that the erythrinan alkaloid chemical class, which includes this compound, represents a promising source of lead compounds for the development of selective MAO-B inhibitors. researchgate.netacgpubs.org

Compound (from E. corallodendron)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-BReference
10, 11-dioxo-6,7α-erythraline epoxide>10025.18>3.97 acgpubs.org
10, 11-dioxo-erythraline>100~40Not Reported acgpubs.org
Erysodine>100~60Not Reported acgpubs.org
8-oxo-erythraline>100~70Not Reported acgpubs.org
Erythraline (B1235506)>100~80Not Reported acgpubs.org

Molecular Mechanisms of Action and Receptor Pharmacology

Interaction with Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Erythravine has been identified as a potent antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). ijbs.com These receptors are ligand-gated ion channels that play a critical role in a wide range of brain activities by responding to the endogenous neurotransmitter acetylcholine. researchgate.net The interaction of this compound with nAChRs is considered a primary contributor to its observed neuropharmacological effects. researchgate.netresearchgate.net

Research has demonstrated that this compound exhibits a significant and selective inhibitory effect on several isoforms of nicotinic acetylcholine receptors. It shows a particularly high potency for the α4β2 subtype, which is widespread in the central nervous system. nih.govnih.gov Studies have also confirmed its inhibitory modulation on the α7 and α4β4 isoforms. researchgate.netresearchgate.net

The inhibitory potency of this compound, often expressed as the half-maximal inhibitory concentration (IC50), varies across different receptor subtypes. Electrophysiological studies have yielded specific IC50 values, indicating a strong affinity for the α4β2 receptor, with values reported in the nanomolar range. nih.govplos.org Its affinity for the α7 subtype is lower, with IC50 values in the micromolar range. nih.govplos.orgwikipedia.org One study also documented its significant inhibitory effect on the α4β4 isoform. researchgate.net The differential potency highlights the selectivity of this compound's interaction with nAChR subtypes. researchgate.net

Inhibitory Potency (IC50) of (+)-Erythravine on nAChR Isoforms
Receptor IsoformReported IC50 ValueSource
α4β24.4 nM nih.govplos.org
α4β213 nM researchgate.netresearchgate.net
α75.9 µM nih.govplos.org
α76 µM researchgate.netwikipedia.orgresearchgate.net
α4β4Inhibitory modulation observed researchgate.netresearchgate.net

The modulatory effects of this compound on nAChRs have been extensively characterized using electrophysiological techniques such as patch-clamp and two-electrode voltage-clamp. researchgate.netnih.govplos.orgnih.gov These studies typically utilize systems like Xenopus laevis oocytes or mammalian cell lines (e.g., HEK 293) that are engineered to express specific human nAChR subtypes. researchgate.netnih.govnih.gov

In these experiments, application of acetylcholine to the cells elicits an ionic current, which is measured by the recording equipment. nih.govresearchgate.net When co-applied with acetylcholine, this compound produces a significant, dose-dependent, and reversible inhibition of these acetylcholine-evoked currents. nih.govresearchgate.net For instance, in HEK 293 cells expressing α4β2 receptors, (+)-erythravine potently inhibits currents evoked by acetylcholine. nih.govplos.org Similarly, in cultured hippocampal neurons that natively express α7 receptors, this compound progressively inhibits the response to acetylcholine. nih.govplos.org The nature of this inhibition suggests that this compound acts as an antagonist, blocking the normal function of the receptor. ijbs.com

Competitive binding assays further corroborate the antagonistic properties of this compound. These assays measure the ability of a compound to displace a radiolabeled ligand that is known to bind to a specific receptor. For neuronal nAChRs, ligands like [3H]cytisine are used, which have a high affinity for the α4β2 subtype. nih.govvdoc.pub this compound has been shown to be a potent inhibitor of [3H]cytisine binding, confirming its interaction with this receptor subtype. nih.gov These binding and electrophysiological studies together provide a robust characterization of this compound as a potent nAChR antagonist. nih.govnih.gov

Inhibition Profile Across Different nAChR Isoforms (e.g., α4β2, α7, α4β4)

Cellular and Molecular Pathways in Anti-inflammatory Response

This compound and related compounds from the Erythrina genus exhibit anti-inflammatory effects by influencing several key cellular and molecular pathways.

Suppression of Key Signaling Pathways (e.g., MAPK, AP1, NFκB)

Phenolic compounds found in the Erythrina genus have demonstrated the capacity to inhibit critical inflammatory signaling pathways, including the mitogen-activated protein kinase (MAPK), activator protein-1 (AP1), and nuclear factor-kappa B (NF-κB) pathways. nih.govresearchgate.netresearchgate.net The activation of these pathways by stressors like reactive oxygen species (ROS) is a known contributor to inflammatory processes. nih.gov By suppressing these signaling cascades, compounds from Erythrina can mitigate the inflammatory response. nih.govresearchgate.net For instance, the suppression of the MAPK pathway can prevent the downstream activation of transcription factors that regulate the expression of pro-inflammatory genes. nih.gov

Inhibition of Pro-inflammatory Enzyme Activities (e.g., COX-2, iNOS)

A key aspect of the anti-inflammatory action of compounds from the Erythrina genus involves the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov These enzymes are responsible for the production of inflammatory mediators such as prostaglandins (B1171923) and nitric oxide. nih.govmdpi.com Docking studies have suggested that certain compounds from Erythrina variegata can effectively bind to and potentially inhibit COX-1 and COX-2 enzymes. nih.gov Furthermore, some compounds from this genus have been shown to downregulate the expression of COX-2 and iNOS. nih.gov The inhibition of these enzymes is a well-established strategy for reducing inflammation. diva-portal.org

Impact on Inflammasome Activation

The inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like interleukin-1β (IL-1β). Some natural alkaloids have been shown to inhibit the NOD-like receptor 3 (NLRP3) inflammasome-mediated pathways, thereby reducing inflammatory responses. frontiersin.org While direct studies specifically on this compound's effect on inflammasome activation are limited, research on other alkaloids suggests this as a potential mechanism for its anti-inflammatory effects. For instance, some alkaloids can reduce key markers of the NLRP3 inflammasome pathway, including caspase-1. frontiersin.org

Neuroprotective Molecular Targets

This compound has demonstrated potential as a neuroprotective agent by targeting various molecular pathways and receptors in the central nervous system. researchgate.netresearchgate.net One of its primary mechanisms of action is the potent inhibition of neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes. wikipedia.orgplos.org Studies have shown that this compound can significantly inhibit the currents evoked by acetylcholine in cells expressing these receptors, with a particularly high potency for the α4β2 subtype. plos.org

The neuroprotective effects of this compound are also attributed to its ability to modulate neurotransmitter systems involved in seizure activity. It has been found to inhibit seizures induced by various chemical convulsants, suggesting an interaction with both GABAergic and glutamatergic systems. wikipedia.orgnih.gov Furthermore, this compound has been reported to exhibit antioxidant properties, which contribute to its neuroprotective effects by mitigating oxidative stress, a key factor in neuronal damage. researchgate.netnih.gov

Attenuation of Oxidative and Inflammatory Cascades

This compound has demonstrated significant potential in mitigating the cellular damage caused by oxidative stress and inflammation, particularly in the context of neurological insults like cerebral ischemia-reperfusion injury. researchgate.net The pathophysiology of such injuries involves a cascade of events including the generation of reactive oxygen species (ROS) and the activation of inflammatory cytokines, leading to cell death. researchgate.net

Research on animal models of cerebral ischemia-reperfusion has shown that this compound administration can lead to a notable reduction in infarct size. researchgate.net This neuroprotective effect is linked to its ability to modulate oxidative stress markers. researchgate.net Specifically, treatment with this compound has been associated with a decrease in malondialdehyde (MDA), a key indicator of lipid peroxidation, and an increase in the activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). researchgate.net

Beyond its antioxidant activity, this compound exerts anti-inflammatory effects. researchgate.net The compound has been shown to significantly reduce the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). researchgate.net This anti-inflammatory action is crucial, as the inflammatory response in the brain can exacerbate initial ischemic damage. researchgate.net While this compound itself is a primary focus, it is worth noting that the Erythrina genus, from which it is derived, contains a variety of compounds, including flavonoids and other alkaloids, that are known to suppress pro-inflammatory signaling pathways like MAPK, AP1, and NFκB. researchgate.netnih.govresearchgate.net For instance, the alkaloid erysotrine (B56808) has been observed to reduce the number of inflammatory cells in lung tissue. nih.gov

The table below summarizes the key research findings on the antioxidant and anti-inflammatory effects of this compound.

Effect Key Findings Associated Markers/Pathways Source
Antioxidant Reduction in oxidative stress during cerebral ischemia-reperfusion.↓ Malondialdehyde (MDA), ↑ Superoxide Dismutase (SOD), ↑ Glutathione (GSH) researchgate.net
Anti-inflammatory Lowered levels of pro-inflammatory cytokines.↓ TNF-α, ↓ IL-1β researchgate.net
Anti-inflammatory General inhibition of inflammatory signaling pathways by related compounds.Inhibition of MAPK, AP1, NFκB researchgate.netnih.govresearchgate.net

Preservation of Neuronal Architecture and Reduction of Glial Activation

This compound's neuroprotective capabilities extend to the structural preservation of neural tissues and the modulation of glial cell activity. Glial cells, such as astrocytes and microglia, are critical components of the central nervous system's inflammatory response. nih.gov In pathological conditions like epilepsy or ischemia, these cells become activated, releasing inflammatory mediators that can contribute to neuronal damage. researchgate.netnih.gov

Histological analyses from studies on cerebral ischemia have revealed that this compound treatment helps in preserving the neuronal architecture that is typically damaged during such events. researchgate.net This preservation is closely linked to the compound's ability to temper the brain's inflammatory response. researchgate.net A key aspect of this is the reduced activation of microglia and astrocytes. researchgate.net By modulating the activation of these glial cells, this compound may help prevent the breakdown of the blood-brain barrier, reduce cerebral edema, and limit the secondary neuronal damage that follows an initial injury. researchgate.net

Further evidence comes from experimental models of epilepsy. In studies using the pilocarpine-induced seizure model, this compound, along with the related alkaloid (+)-11α-hydroxy-erythravine, was shown to prevent neuronal death in critical brain regions. researchgate.net Immunohistochemistry assays confirmed that these alkaloids prevented glial activation in the hippocampus (specifically the CA1, CA3, and dentate gyrus regions) following status epilepticus. researchgate.net This suggests a direct role for this compound in protecting neurons and controlling the reactive gliosis that is a common feature of epileptic conditions. nih.govresearchgate.net

The following table details the research findings related to this compound's effects on neuronal structure and glial cells.

Effect Key Findings Brain Region(s) Model Source
Neuronal Preservation Preserved neuronal architecture.General Brain TissueCerebral Ischemia-Reperfusion researchgate.net
Glial Modulation Reduced activation of microglia and astrocytes.General Brain TissueCerebral Ischemia-Reperfusion researchgate.net
Neuroprotection Prevention of neuronal death and glial activation.Hippocampus (CA1, CA3, Dentate Gyrus)Pilocarpine-Induced Epilepsy researchgate.net

Proposed Mechanisms for Other Pharmacological Effects

Hypotensive Mechanism via Beta-Adrenergic Receptors

Extracts from the Erythrina genus have been noted in folk medicine for their hypotensive effects. nih.gov Scientific investigation into this area suggests that the mechanism of action may involve the beta-adrenergic receptor (β-AR) system. nih.gov Beta-adrenergic receptors are a class of G protein-coupled receptors that respond to endogenous catecholamines like epinephrine (B1671497) and norepinephrine, playing a crucial role in regulating cardiovascular function. revespcardiol.orgwikipedia.org

There are three main subtypes of beta-receptors: β1, β2, and β3. wikipedia.org β1-receptors are predominantly located in the heart and kidneys, where their stimulation increases heart rate and force of contraction, and triggers renin release, respectively. wikipedia.orgcvpharmacology.com β2-receptors are found in various tissues, including vascular smooth muscle, where their activation leads to vasodilation. wikipedia.orgcvpharmacology.com

In vivo studies using extracts from Erythrina falcata demonstrated a potent, dose-dependent hypotensive effect in rats. nih.gov To probe the mechanism, researchers administered propranolol, a non-selective β-AR antagonist, before the extract. nih.gov The observation that the extract still produced a hypotensive response, albeit a modified one, suggests an interaction with the β-adrenergic pathway. nih.gov It is proposed that the hypotensive effects of the Erythrina extract may be related to its activity at β-adrenergic receptors, potentially mimicking the action of β-AR antagonists which are commonly used as antihypertensive drugs. nih.govrevespcardiol.org This antagonistic action would lead to a decrease in blood pressure. nih.gov

The table below outlines the proposed hypotensive mechanism.

Receptor System Proposed Mechanism Experimental Evidence Source
Beta-Adrenergic Receptors (β-AR) Potential antagonism of β-adrenergic receptors, leading to vasodilation and a decrease in blood pressure.Erythrina falcata extract produced a dose-dependent hypotensive effect. The effect was modulated by pre-treatment with the β-blocker propranolol. nih.gov

Structure Activity Relationship Sar Studies and Computational Approaches

Analysis of Erythravine Structural Features Critical for Bioactivity

The biological activity of this compound is intrinsically linked to its rigid, tetracyclic Erythrinan (B1236395) skeleton. This core structure provides the necessary three-dimensional arrangement for interaction with various biological targets. Studies comparing this compound with its analogs suggest that even minor modifications to this core can lead to significant changes in pharmacological properties, highlighting the specificity of the molecule-target interactions. nih.govresearchgate.net

Key structural features considered critical for bioactivity include:

The Tetracyclic Core: The fundamental spiro-amine ring system is the foundational scaffold upon which all other functional groups are arranged. Its conformational properties dictate the spatial orientation of substituents.

Aromatic Ring and Methoxy Groups: The dimethoxy-substituted aromatic ring is a common feature among many active Erythrinian alkaloids and is believed to play a role in binding, potentially through hydrophobic and electronic interactions with receptor sites.

The Dienoid System and C-11 Position: The unsaturation in the D-ring and the substitution pattern at the C-11 position are particularly critical. The difference in activity between this compound and its 11-hydroxy derivative, (+)-11α-hydroxythis compound, underscores the importance of this position in modulating receptor affinity and selectivity. nih.govresearchgate.net The presence of an 11-oxo group has also been noted to influence interaction patterns in related alkaloids. acgpubs.org

Comparative Studies with Erythrinian Alkaloid Analogs

Comparative analysis of this compound with other naturally occurring Erythrinian alkaloids has been crucial in delineating its structure-activity relationships. These studies reveal that subtle structural differences can confer distinct potencies and pharmacological profiles. nih.govresearchgate.net

One of the most studied comparisons is between (+)-erythravine and its analog, (+)-11α-hydroxythis compound. While both are recognized for their anxiolytic and anticonvulsant potential, they exhibit different potencies and mechanisms of action, particularly in their modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.netresearchgate.net Electrophysiological studies have shown that (+)-erythravine produces a significant inhibitory effect on α4β2, α4β4, and α7 nAChR isoforms. researchgate.net In contrast, (+)-11α-hydroxythis compound has a much weaker effect on these receptors, suggesting that the absence of the hydroxyl group at the 11-position is favorable for potent nAChR antagonism. nih.govresearchgate.net

The anxiolytic effects also differ. In the light-dark transition model, this compound at doses of 3 and 10 mg/kg increased the time mice spent in the illuminated compartment, whereas (+)-11α-hydroxythis compound only produced this effect at the higher 10 mg/kg dose. unesp.br The third analog tested in the same study, (+)-α-hydroxy-erysotrine, did not produce any significant anxiolytic-like effect. unesp.br This demonstrates a clear structure-dependent variation in anxiolytic activity among these closely related alkaloids.

CompoundTarget nAChR SubtypeInhibitory Concentration (IC₅₀)
(+)-Erythravineα76 µM
α4β213 nM
(+)-11α-hydroxythis compoundα75 µM
α4β24 nM

Data sourced from Setti-Perdigão et al., as presented in a 2020 study by Gelfuso et al. researchgate.net

In Silico Molecular Modeling and Docking Simulations for Receptor Interactions

Computational methods, including molecular modeling and docking simulations, have provided significant insights into how this compound and its analogs interact with receptors at a molecular level. researchgate.net These in silico techniques allow researchers to predict binding affinities, identify key interactions, and understand the conformational requirements for bioactivity. nih.gov

A notable study performed molecular docking of several Erythrinian alkaloids, including this compound, with subtypes of the GABA-A receptor, a key target for anxiolytic drugs. researchgate.net The simulations indicated strong interactions between the alkaloids and critical amino acid residues within the receptor's binding pocket. researchgate.net The primary forces driving these interactions were identified as Van der Waals forces, supplemented by hydrogen bonding. researchgate.net For instance, the binding energy for one of the docked alkaloids was calculated at -101.21 Kcal/mol, with Van der Waals and hydrogen bonding contributions of -85.79 and -15.42 Kcal/mol, respectively. researchgate.net

In another computational study, erythrinan alkaloids were docked into the active site of human Monoamine Oxidase-B (MAO-B), an enzyme implicated in neurodegenerative diseases. acgpubs.org The simulations revealed that the compounds fit within the hydrophilic zone of the enzyme's binding cavity. The methylenedioxy group of one alkaloid was shown to form strong hydrogen bonds with Tyr435 and surrounding water molecules, and the presence of an epoxy group was found to enhance the interaction pattern by favorably positioning the molecule in the polar region of the binding site. acgpubs.org

Study FocusBiological TargetComputational MethodKey Findings
Anxiolytic MechanismGABA-A Receptor (β3 and α1-β2-γ2 models)Molecular Modeling and DockingIdentified strong Van der Waals and hydrogen bond interactions with key amino acid residues. researchgate.net
Neuroprotective PotentialMonoamine Oxidase B (MAO-B)Molecular DockingPredicted binding in the hydrophilic cavity, with hydrogen bonds to residues like Tyr435. acgpubs.org
Antiviral PotentialDengue Virus Protein (DENV4-NS1)Molecular DockingThis compound was screened for potential binding affinity to the viral protein. biomedpharmajournal.org

Conformational Analysis of this compound and its Derivatives

Understanding the three-dimensional shape, or conformation, of this compound is essential for explaining its interaction with specific biological receptors. The molecule's conformation is not static and can be influenced by its environment. Researchers have used a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling to determine the preferred conformations of this compound and its derivatives. nih.govscispace.comcapes.gov.br

Specifically, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) have been employed to establish the relative configuration of the atoms. nih.govscispace.com This experimental data, combined with theoretical molecular modeling, allows for a detailed evaluation of the molecule's spatial arrangement. researchgate.net Computational approaches for conformational analysis have involved semi-empirical quantum chemistry calculations, such as the AM1 method, to optimize the geometry and analyze the molecule's torsional angles to identify the most stable, low-energy conformations. researchgate.net

Elucidation of Substituent Effects on Biological Activity

The effect of different chemical groups (substituents) on the Erythrinan scaffold is a cornerstone of its SAR. The study of these effects helps to identify which functional groups enhance or diminish a particular biological activity.

Similarly, the introduction of an epoxy group onto the erythrinan nucleus was found to improve the interaction pattern of an analog within the binding site of MAO-B. acgpubs.org This suggests that the size, shape, and electronic nature of substituents at specific positions are critical for optimizing the fit and binding energy with a given target. General principles of SAR suggest that electron-withdrawing or electron-donating substituents can modulate the electronic density of the aromatic ring, influencing electrostatic interactions, while bulky substituents can provide better steric fit or, conversely, cause steric hindrance. nih.govmdpi.com

Analytical and Quantitative Methodologies for Erythravine Research

Spectroscopic Characterization Techniques (e.g., NMR, HRMS)

The structural elucidation of erythravine relies heavily on sophisticated spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). These methods are indispensable for confirming the identity and purity of the isolated or synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. In one study, the ¹H-NMR spectrum of this compound, recorded at 500 MHz in deuterated chloroform (B151607) (CDCl₃), showed characteristic signals at δ 6.72 (singlet, H-12), δ 3.85 (singlet, OCH₃), and δ 2.98 (multiplet, H-2). The ¹³C NMR spectrum further corroborates the structure by revealing chemical shifts for each carbon atom in the molecule. google.com For instance, the presence of a hydroxyl group at C-11 in the related compound, 11-hydroxy-erythravine, was confirmed by chemical displacements at δ 4.74 (triplet) in the ¹H NMR and δ 63.69 in the ¹³C NMR spectra. google.com Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, are also employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment. google.comscielo.br

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and exact mass of this compound. HRMS analysis of this compound confirms the molecular ion peak at an m/z of 355.1785 [M+H]⁺, which corresponds to the molecular formula C₂₀H₂₂N₂O₃. researchgate.net This high degree of accuracy allows researchers to distinguish this compound from other alkaloids with similar molecular weights.

Together, NMR and HRMS provide a comprehensive characterization of this compound, ensuring the structural integrity of the compound used in further pharmacological and biological studies. google.comscielo.brtandfonline.comscielo.br

Chromatographic Methods for Purity Assessment and Quantification (e.g., HPLC-MS, HPLC-DAD, UPLC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices, such as plant extracts and biological fluids. High-Performance Liquid Chromatography (HPLC) coupled with different detectors and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly used methods.

HPLC coupled with a Diode Array Detector (HPLC-DAD) is a robust method for quantifying this compound. A validated HPLC-DAD method has been developed for the quantification of total alkaloids in Erythrina verna trunk barks, where this compound is a constituent. researchgate.netresearchgate.net This method demonstrated linearity, precision, accuracy, specificity, and robustness. researchgate.net In one specific application, a Luna C18 column (5 µm, 250 x 4.6 mm) was used with a mobile phase of water and acetonitrile (B52724), and detection at a wavelength of 280 nm, showing a peak for this compound at a retention time of 12.34 minutes. researchgate.net

HPLC coupled with Mass Spectrometry (HPLC-MS) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS or UHPLC-MS/MS) offer higher sensitivity and selectivity, making them ideal for complex samples and for pharmacokinetic studies. scielo.brnih.govscielo.brresearchgate.nethku.hknih.gov A UPLC-MS method has been used for real-time monitoring of this compound's elution profile during purification processes. Furthermore, a validated UHPLC-MS/MS method was developed for the analysis of erythraline (B1235506), a related alkaloid, in rat plasma, demonstrating a quantification limit of 5 ng/ml. scielo.br This highlights the capability of such methods for sensitive quantification in biological samples. These advanced techniques can separate this compound from other closely related alkaloids and impurities, ensuring that purity thresholds of over 98% required for pharmacological applications are met. nih.govthermoscientific.com

The table below summarizes the key aspects of chromatographic methods used for this compound analysis.

Technique Detector Application Key Findings References
HPLCDADQuantification in plant extractsValidated method for total alkaloid content; specific retention time for this compound. researchgate.netresearchgate.netembrapa.brufrgs.bruniversiteitleiden.nl
HPLC/UPLCMS/MSPurity assessment, quantification in biological fluids, real-time monitoringHigh sensitivity and selectivity; LOD of 0.1 µg/mL for purity assessment; quantification limit of 5 ng/ml in plasma. scielo.brnih.govscielo.brresearchgate.nethku.hk

In Vitro Assay Systems for Pharmacological Screening (e.g., Mammalian Cell Lines, Electrophysiology)

In vitro assays are fundamental for elucidating the pharmacological mechanisms of this compound at the molecular and cellular levels. These systems often involve mammalian cell lines and sophisticated electrophysiological techniques to study the interaction of this compound with specific protein targets.

Mammalian Cell Lines are widely used to express specific receptor subtypes and study their modulation by this compound. Human Embryonic Kidney (HEK) 293 cells are a common choice for heterologous expression of nicotinic acetylcholine (B1216132) receptors (nAChRs), such as the α4β2 and α7 subtypes. plos.orgnih.govresearchgate.netresearchgate.net By transfecting these cells with the genes for specific receptor subunits, researchers can create a controlled environment to investigate the inhibitory effects of this compound on these receptors. plos.orgnih.gov PC12 cells, which endogenously express α3-containing nAChRs, have also been utilized. plos.org In some studies, cultured hippocampal neurons, which natively express α7-containing nAChRs, provide a more physiologically relevant model. plos.org

Electrophysiology , particularly the patch-clamp technique, is a powerful tool for directly measuring the effects of this compound on ion channel function. plos.orgnih.govnih.gov In whole-cell patch-clamp recordings, acetylcholine-evoked currents are measured in the presence and absence of this compound to determine its inhibitory potency. plos.org Studies using this technique have revealed that this compound is a potent inhibitor of α4β2 and α7 nAChRs. plos.orgnih.gov For instance, in HEK 293 cells expressing α4β2 receptors, this compound inhibited acetylcholine-evoked currents with a very low IC₅₀ value of 4.4 nM. plos.orgnih.gov In cultured hippocampal neurons expressing α7* receptors, the IC₅₀ was found to be 5.9 µM. plos.orgnih.gov These electrophysiological studies provide direct evidence for the interaction of this compound with specific nAChR subtypes, which is believed to underlie its neuropharmacological effects. plos.orgnih.gov

The following table summarizes the key in vitro models and findings for this compound.

Assay System Receptor Subtype Key Findings References
HEK 293 Cellsα4β2 nAChRPotent inhibition by this compound (IC₅₀ = 4.4 nM). plos.orgnih.govresearchgate.netresearchgate.net
Cultured Hippocampal Neuronsα7* nAChRInhibition by this compound (IC₅₀ = 5.9 µM). plos.org
PC12 Cellsα3* nAChRThis compound reduced acetylcholine-evoked currents. plos.orgresearchgate.net
Xenopus laevis OocytesVarious ion channelsThis compound showed significant inhibitory modulation on α₄β₂, α₄β₄, and α₇ nAChR isoforms. nih.gov

Preclinical Animal Models in Neuropharmacological and Anti-inflammatory Research

Preclinical animal models are crucial for evaluating the in vivo efficacy of this compound in complex physiological and pathological conditions, particularly in the fields of neuropharmacology and anti-inflammatory research.

Neuropharmacological Research: Rodent models of anxiety and epilepsy are commonly used to investigate the central nervous system effects of this compound.

Anxiety Models: The elevated T-maze and the light-dark transition model (LDTM) are standard behavioral paradigms to assess anxiolytic-like activity. researchgate.net In the elevated T-maze, this compound has been shown to impair inhibitory avoidance, a measure of anxiety, in a dose-dependent manner. researchgate.net In the LDTM, treatment with this compound increased the time mice spent in the illuminated compartment, which is indicative of reduced anxiety. researchgate.net

Epilepsy Models: The anticonvulsant properties of this compound have been evaluated in models where seizures are induced by chemical convulsants such as bicuculline (B1666979), pentylenetetrazole (PTZ), and kainic acid. nih.gov this compound demonstrated a protective effect against seizures induced by these agents, suggesting its potential as an anticonvulsant. nih.gov

Anti-inflammatory Research: Animal models of inflammation are employed to assess the anti-inflammatory potential of this compound and related compounds from Erythrina species. researchgate.netinnovareacademics.inresearchgate.netscielo.brijpsr.com

Acute Inflammation Models: The carrageenan-induced paw edema model in rats is a widely used method to study acute inflammation. innovareacademics.in Extracts from Erythrina species have shown significant anti-inflammatory activity in this model. innovareacademics.in

Chronic Inflammation Models: The cotton pellet-induced granuloma model is used to evaluate the effects on the proliferative phase of inflammation. innovareacademics.in

Nociception Models: The formalin test and zymosan-induced peritonitis in mice are used to assess antinociceptive and anti-inflammatory effects. researchgate.netscielo.br Hydroalcoholic extracts of Erythrina mulungu, containing this compound, have demonstrated significant antinociceptive effects in the second phase of the formalin test and reduced cell migration in the peritonitis model. researchgate.netscielo.br

Biochemical and Histopathological Assessment Techniques in Preclinical Studies

To complement behavioral observations in preclinical studies, biochemical and histopathological assessments provide insights into the underlying mechanisms of this compound's effects.

Biochemical Assessments: These techniques involve the measurement of various biomarkers in tissues and biological fluids. For example, in studies on the anti-inflammatory effects of Erythrina extracts, the levels of pro-inflammatory mediators and enzymes can be quantified. In neuropharmacological studies, neurotransmitter levels and receptor binding affinities can be determined. For instance, studies have investigated the effect of erythrinian alkaloids on glutamate (B1630785) and GABA systems, although this compound itself was not found to significantly alter glutamate binding or GABA uptake in rat cortical synaptosomes. nih.gov

Histopathological Assessments: This involves the microscopic examination of tissue sections to identify structural changes. In neuropharmacological research, this could include examining brain sections for signs of neuroprotection or changes in neuronal morphology. In anti-inflammatory studies, tissues from inflamed sites can be examined for cellular infiltration, edema, and tissue damage. While specific histopathological data for this compound is not extensively detailed in the provided context, it is a standard technique used in preclinical research to evaluate the effects of new compounds.

Statistical Methodologies for Data Analysis

In most preclinical studies, data are expressed as the mean ± standard error of the mean (SEM). plos.org To compare differences between experimental groups, Analysis of Variance (ANOVA) is commonly used, often followed by post-hoc tests such as the Tukey or Duncan test to identify specific group differences. google.comnih.gov A p-value of less than 0.05 is typically considered to indicate a statistically significant difference. google.comnih.gov

For dose-response and concentration-response data, such as that obtained from electrophysiological experiments, non-linear regression analysis using the Hill equation is employed. plos.orgnih.gov This allows for the calculation of key parameters like the half-maximal inhibitory concentration (IC₅₀) and the Hill coefficient, which provides information about the steepness of the response curve. plos.orgnih.gov In pharmacokinetic studies, non-compartmental analysis is used to estimate parameters such as elimination half-life, total clearance, and volume of distribution from plasma concentration-time data. scielo.br

Future Research Directions and Translational Perspectives

Elucidation of Unexplored Molecular Pathways and Targets

While the primary mechanism of action for erythravine is understood to be the antagonism of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 and α7 subtypes, the full spectrum of its molecular interactions remains an active area of investigation. nih.govwikipedia.orgplos.org The broad efficacy of this compound in various preclinical models of neurological disorders suggests that its effects may extend beyond nAChR blockade. wikipedia.orgnih.gov

Future research is aimed at uncovering these additional pathways. Recent studies have highlighted its ability to modulate oxidative stress and inflammation, particularly in the context of neuroprotection following ischemic events. researchgate.net This points towards potential interactions with redox-sensitive signaling cascades. Key areas for future exploration include:

Redox-Sensitive Transcription Factors: Investigating how this compound may influence transcription factors like Nrf2, which is a master regulator of the antioxidant response.

Mitochondrial Regulatory Systems: Exploring the effects of this compound on mitochondrial function, bioenergetics, and the generation of reactive oxygen species (ROS), which are critical in many neurodegenerative processes. researchgate.net

Inflammatory Pathways: Delving deeper into the anti-inflammatory effects of Erythrina alkaloids, which may involve the modulation of key signaling pathways such as mitogen-activated protein kinase (MAPK), activator protein 1 (AP-1), and nuclear factor-kappa B (NF-κB). mdpi.com

Neurotransmitter Systems and Synaptic Plasticity: Beyond its direct receptor antagonism, research is needed to understand this compound's downstream effects on neurotransmitter release, reuptake, and the processes of synaptic plasticity that underlie learning and memory. researchgate.net

The anticonvulsant properties of this compound against a wide array of chemoconvulsants further suggest a complex mechanism of action that is not solely dependent on a single receptor type. nih.gov

Table 1: Investigated and Potential Molecular Targets of this compound

Target/Pathway Known or Hypothesized Role Supporting Evidence
α4β2 Nicotinic Acetylcholine Receptor Potent competitive antagonist; linked to anxiolytic and anticonvulsant effects. nih.govplos.org IC₅₀ value of approximately 4.4-13 nM. wikipedia.orgplos.org
α7 Nicotinic Acetylcholine Receptor Competitive antagonist. nih.govwikipedia.org IC₅₀ value of 6µM. wikipedia.org
Oxidative Stress Pathways Reduces oxidative stress markers (e.g., MDA) and enhances antioxidant defenses (e.g., SOD, GSH). researchgate.net Demonstrated in models of cerebral ischemia-reperfusion. researchgate.net
Inflammatory Pathways (e.g., NF-κB, MAPK) Reduces pro-inflammatory cytokines (e.g., TNF-α, IL-1β). researchgate.net Observed in neuroprotection studies; hypothesized for Erythrina alkaloids. researchgate.netmdpi.com

| Mitochondrial Function | Potential for mitochondrial regulation. researchgate.net | Suggested as a future direction for neuroprotection research. researchgate.net |

Investigations into Long-Term Effects and Chronic Models in Preclinical Settings

Most preclinical studies on this compound have focused on its acute effects. A critical next step for its translational development is to evaluate its efficacy and potential for adaptation or tolerance following long-term administration. This is particularly important for chronic conditions like epilepsy and for assessing sustained neuroprotective benefits after events like a stroke. researchgate.net

Chronic models are essential to determine if the initial benefits observed are maintained over time. For instance, studies using chronic temporal lobe epilepsy models could provide significant insights into the sustained anticonvulsant activity of this compound and its impact on disease progression. dntb.gov.ua Similarly, long-term studies in stroke recovery models are necessary to ascertain whether the acute neuroprotective effects translate into lasting functional improvements. researchgate.net Research involving chronic administration of Erythrina mulungu extracts, which contain this compound, has shown persistent anxiolytic-like effects, providing a basis for these more specific, long-term investigations. mdpi.com Understanding the long-term effects on the central nervous system is also intrinsically linked to the metabolic fate of the compound. scielo.br

Table 2: Preclinical Models for Future Long-Term this compound Research

Preclinical Model Research Question Rationale
Chronic Temporal Lobe Epilepsy Can this compound provide sustained seizure control and prevent disease progression? To assess long-term anticonvulsant efficacy and neuroprotective effects in a chronic disease state. dntb.gov.ua
Post-Ischemic Stroke Recovery Do the acute neuroprotective benefits of this compound lead to long-term functional and cognitive recovery? To validate its potential as a therapeutic agent for stroke rehabilitation. researchgate.net

| Chronic Anxiety Models | Does long-term administration maintain anxiolytic effects without inducing tolerance? | To confirm its viability as a long-term treatment for anxiety disorders, building on initial extract studies. mdpi.com |

Advanced Metabolism Studies of Erythrinian Alkaloids

A significant gap in the current knowledge of this compound and related alkaloids is the lack of comprehensive pharmacokinetic and metabolic data. scielo.brresearchgate.net Understanding how the body absorbs, distributes, metabolizes, and excretes these compounds is fundamental for their development as therapeutic agents. scielo.br

Current metabolic studies on erythrinian alkaloids are limited and have primarily focused on the related compound, erythraline (B1235506). In vitro studies using pig cecum models, biomimetic reactions, and liver microsomes have identified 8-oxo-erythraline as a major oxidative metabolite of erythraline. scielo.brresearchgate.netnih.gov Interestingly, erythraline showed high stability against metabolism by intestinal microbiota, which could suggest good oral stability. nih.gov

Future research must expand upon these findings to include this compound and other active alkaloids. Advanced studies should aim to:

Identify the specific cytochrome P450 (CYP450) enzymes responsible for the metabolism of this compound. scielo.br

Characterize the full profile of phase I and phase II metabolites in various preclinical species and using human liver microsomes.

Conduct comprehensive pharmacokinetic studies to determine parameters such as bioavailability, half-life, volume of distribution, and clearance. scielo.br

Investigate the potential for drug-drug interactions, which is a critical step for clinical translation.

Development of Novel Therapeutic Strategies Based on this compound

The unique chemical structure and potent biological activity of this compound make it an attractive scaffold for the development of new therapeutic agents. africanjournalofbiomedicalresearch.com Its demonstrated efficacy as an anticonvulsant, anxiolytic, and neuroprotective agent provides a strong foundation for medicinal chemistry programs aimed at optimizing its properties. nih.govresearchgate.netrsdjournal.org

One primary strategy involves the synthesis of novel analogs of this compound to improve potency, selectivity, and pharmacokinetic properties. By modifying the erythrinan (B1236395) core, chemists can explore structure-activity relationships to design molecules with enhanced affinity for specific nAChR subtypes or with novel mechanisms of action. The successful synthesis of various Erythrina-type alkaloids demonstrates the feasibility of this approach. researchgate.net

Furthermore, the neuroprotective effects of this compound, particularly its ability to mitigate damage in ischemia-reperfusion injury, position it as a candidate for adjunct therapies in acute conditions like stroke. researchgate.net Therapeutic strategies could focus on developing formulations that enhance its delivery to the central nervous system. The development of standardized herbal medicines from Erythrina mulungu, with quantified levels of this compound and other active alkaloids, also represents a viable therapeutic strategy that is currently being explored. scielo.br

Table 3: Potential Therapeutic Strategies Based on this compound

Therapeutic Strategy Objective Scientific Basis
Medicinal Chemistry Optimization Synthesize novel analogs with improved potency, selectivity, and drug-like properties. The erythrinan skeleton is a promising scaffold for modification. africanjournalofbiomedicalresearch.comresearchgate.net
Adjunct Stroke Therapy Reduce neuronal damage and improve outcomes when co-administered with primary stroke treatments. Potent neuroprotective effects via anti-inflammatory and antioxidant mechanisms. researchgate.net
Novel Anticonvulsant Development Create a new class of antiepileptic drugs with a broad spectrum of activity. Efficacy against seizures induced by a wide range of chemoconvulsants. nih.gov

| Standardized Phytotherapeutics | Develop a well-characterized and consistent herbal medicine for anxiety or other CNS disorders. | The anxiolytic effects of Erythrina mulungu are attributed to its alkaloid content, including this compound. rsdjournal.orgscielo.br |

Q & A

Q. What experimental models are standard for evaluating Erythravine’s neuropharmacological activity?

Methodological Answer: Use in vitro assays with mammalian cells expressing nicotinic acetylcholine receptor subtypes (e.g., α4β2 or α7 subunits in HEK 293 cells or neurons). Measure inhibition via patch-clamp electrophysiology to quantify IC50 values for acetylcholine-evoked currents . For in vivo studies, rodent models of anxiety (elevated T-maze) or epilepsy (e.g., pilocarpine-induced seizures) are recommended, with dose-response analyses to establish efficacy thresholds .

Q. How can researchers ensure purity and structural confirmation of this compound in experimental samples?

Q. What are the primary receptor targets of this compound, and how are these identified?

Methodological Answer: Focus on neuronal nicotinic acetylcholine receptors (nAChRs), particularly α4β2 and α7 subtypes. Use competitive binding assays with radiolabeled ligands (e.g., [³H]-epibatidine for α4β2) and functional assays to distinguish competitive antagonism from open-channel block (e.g., analyze current decay kinetics via electrophysiology) .

Advanced Research Questions

Q. How can contradictory IC50 values for this compound’s receptor inhibition across studies be reconciled?

Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., agonist concentration, cell type, temperature). Standardize protocols by:

  • Using identical acetylcholine concentrations (e.g., 50 µM for α4β2 vs. 300 µM for α7 in HEK cells) .
  • Performing sensitivity analyses across multiple datasets or demographic subgroups to test robustness .
  • Reporting Hill coefficients and confidence intervals for IC50 values to assess cooperativity and variability .

Q. What structural features of this compound are critical for its anxiolytic and anticonvulsant effects?

Methodological Answer: Compare activity of this compound with analogs (e.g., 11α-hydroxy-erythravine) using molecular modeling and in silico docking to identify key interactions (e.g., hydrogen bonding with receptor residues). Synthesize analogs with modifications to the erythrinan skeleton and test in receptor-binding assays . Validate findings via in vivo behavioral assays (e.g., elevated T-maze for anxiety, pentylenetetrazole-induced seizures) .

Q. What methodological strategies mitigate bias in non-experimental studies of this compound’s neuroprotective effects?

Methodological Answer:

  • Use blinded outcome assessments in in vivo studies to reduce observer bias.
  • Apply propensity score matching in observational datasets to control confounding variables.
  • Conduct robustness checks using alternative estimation techniques (e.g., Bayesian vs. frequentist models) .
  • Pre-register hypotheses and analysis plans to minimize data dredging .

Q. How can researchers address the limited bioavailability of this compound in preclinical models?

Methodological Answer: Optimize pharmacokinetic properties via:

  • Co-administration with CYP450 inhibitors to reduce hepatic metabolism.
  • Formulation studies using liposomal encapsulation or nanoparticle carriers to enhance blood-brain barrier penetration.
  • Microdialysis in rodent brains to quantify unbound drug concentrations .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Fit data to the Hill equation using non-linear regression (e.g., GraphPad Prism) to derive IC50/EC50 values.
  • Report 95% confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) .

Q. How should researchers document methodological details to ensure reproducibility?

  • Follow the Beilstein Journal’s guidelines: Provide full experimental protocols in supplementary materials, including agonist/antagonist concentrations, cell lines, and software settings .
  • Share raw electrophysiology traces or chromatograms in public repositories (e.g., Zenodo) with DOIs .

Data Contradiction Analysis

Q. Why do some studies report this compound as a competitive antagonist while others suggest non-competitive mechanisms?

Resolution Strategy:

  • Analyze current decay kinetics: Competitive antagonists do not alter desensitization rates, whereas open-channel blockers accelerate decay. This compound’s lack of effect on decay rates supports competitive antagonism .
  • Repeat experiments with varying pre-application times (e.g., 1 min vs. 5 min) to assess reversibility, a hallmark of competitive binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.